molecular formula C23H20BrN5O2 B11501123 5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11501123
M. Wt: 478.3 g/mol
InChI Key: OQCAGQUBYLDLFH-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylbenzodiazolyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This is usually achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Dimethylbenzodiazolyl Group: This is typically done through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is explored for its potential therapeutic applications. It is being evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 5-(4-CHLOROPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 5-(4-FLUOROPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20BrN5O2

Molecular Weight

478.3 g/mol

IUPAC Name

5-(4-bromophenyl)-6-(1,2-dimethylbenzimidazol-5-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20BrN5O2/c1-13-25-17-11-16(9-10-18(17)26(13)2)29-12-19-20(22(30)28(4)23(31)27(19)3)21(29)14-5-7-15(24)8-6-14/h5-12H,1-4H3

InChI Key

OQCAGQUBYLDLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)N3C=C4C(=C3C5=CC=C(C=C5)Br)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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